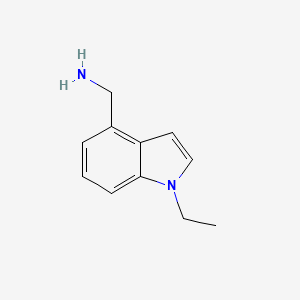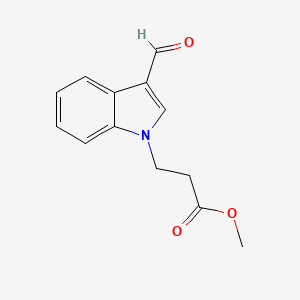
Methyl 3-(3-formyl-1H-indol-1-yl)propanoate
Übersicht
Beschreibung
Methyl 3-(3-formyl-1H-indol-1-yl)propanoate, also known as 3-formylindole, is an organic compound that is used for a variety of purposes in laboratory experiments. It is a mono-substituted indole derivative, and its structure consists of a formyl group at the 3-position of the indole ring. 3-formylindole is an important building block for the synthesis of various indole derivatives, and its structure is often used as a starting point for further modifications. In addition, 3-formylindole is a key intermediate in the synthesis of several indole-based drugs and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Tubulin Polymerization Inhibition
Indole derivatives have been studied for their potential as tubulin polymerization inhibitors. Compound 7d, which has a similar indole structure, was found to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization in a manner consistent with colchicine, suggesting potential development as an agent for cancer treatment .
Antimycobacterial Activity
Research on indole derivatives has also shown promising results in antimycobacterial activity against various Mycobacterium strains, including M. tuberculosis H37Rv and MDR-TB strains. This suggests potential applications in developing treatments for tuberculosis and other mycobacterial infections .
Cancer Treatment
Indole derivatives are increasingly attracting attention for their application in treating cancer cells. Their biological activity against cancer cells highlights their potential in developing new therapeutic agents for cancer treatment .
Antiviral Activity
Some indole derivatives have shown significant activity against various viruses, including Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), Human immunodeficiency virus-1 (HIV-1), and Respiratory Syncytial Virus (RSV). This suggests their potential use in developing antiviral medications .
Sustainable Multicomponent Reactions
1H-Indole-3-carbaldehyde derivatives have been highlighted for their applications in sustainable multicomponent reactions, which are crucial for assembling pharmaceutically interesting scaffolds. This indicates their role in green chemistry and pharmaceutical manufacturing .
Eigenschaften
IUPAC Name |
methyl 3-(3-formylindol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-17-13(16)6-7-14-8-10(9-15)11-4-2-3-5-12(11)14/h2-5,8-9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOILJMOUXOONPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-formyl-1H-indol-1-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




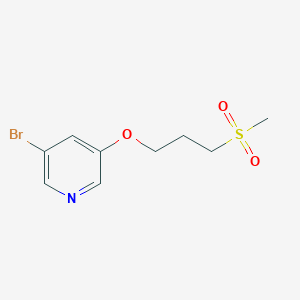
![2-[(5-Bromopyridin-3-yl)oxy]acetamide](/img/structure/B1399963.png)

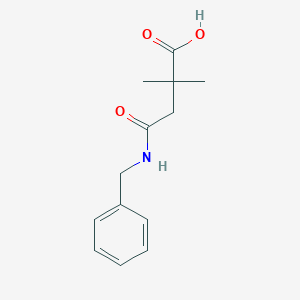
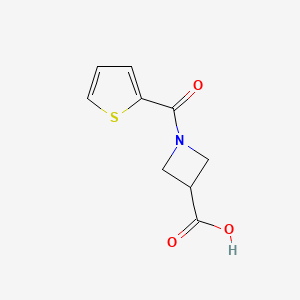
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B1399967.png)

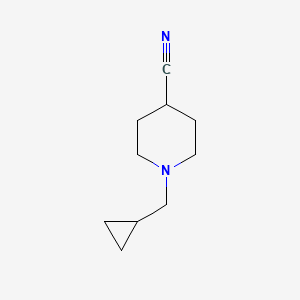
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399970.png)
![2-[(5-Bromopyridin-3-yl)oxy]acetohydrazide](/img/structure/B1399972.png)
